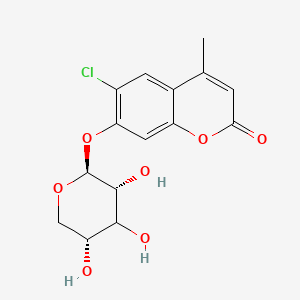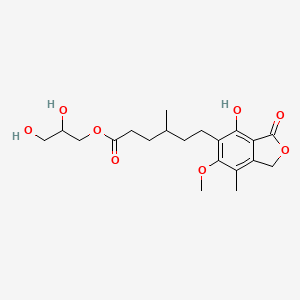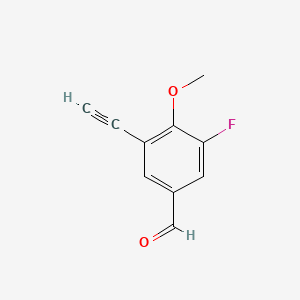
3-Ethynyl-5-fluoro-4-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethynyl-5-fluoro-4-methoxybenzaldehyde: is an organic compound with the molecular formula C10H7FO2 It is a derivative of benzaldehyde, featuring an ethynyl group at the third position, a fluorine atom at the fifth position, and a methoxy group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-5-fluoro-4-methoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative, such as 3-fluoro-4-methoxybenzaldehyde.
Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of the benzaldehyde derivative with an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: If a protecting group is used during the ethynylation step, it is subsequently removed under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions: 3-Ethynyl-5-fluoro-4-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: 3-Ethynyl-5-fluoro-4-methoxybenzoic acid.
Reduction: 3-Ethynyl-5-fluoro-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Ethynyl-5-fluoro-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Ethynyl-5-fluoro-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules. The fluorine atom can influence the compound’s reactivity and binding affinity, while the methoxy group can modulate its electronic properties. These interactions can affect biological pathways and enzyme activities, leading to the compound’s observed effects.
相似化合物的比较
3-Fluoro-4-methoxybenzaldehyde: Lacks the ethynyl group, resulting in different reactivity and applications.
3-Ethynyl-4-methoxybenzaldehyde:
5-Fluoro-4-methoxybenzaldehyde: Lacks the ethynyl group, leading to variations in its reactivity and applications.
Uniqueness: 3-Ethynyl-5-fluoro-4-methoxybenzaldehyde is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various fields of research.
属性
分子式 |
C10H7FO2 |
|---|---|
分子量 |
178.16 g/mol |
IUPAC 名称 |
3-ethynyl-5-fluoro-4-methoxybenzaldehyde |
InChI |
InChI=1S/C10H7FO2/c1-3-8-4-7(6-12)5-9(11)10(8)13-2/h1,4-6H,2H3 |
InChI 键 |
GGRKPHSYQQWHCN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1F)C=O)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)](/img/structure/B15292835.png)
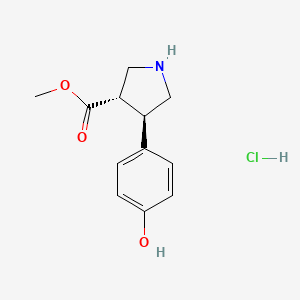
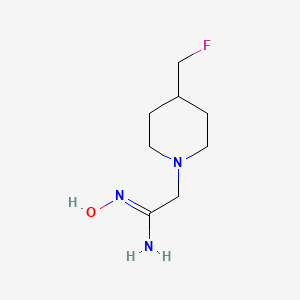
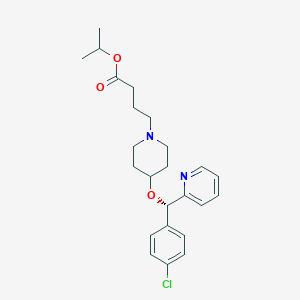

![N-[1-[2-Oxo-2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide](/img/structure/B15292872.png)
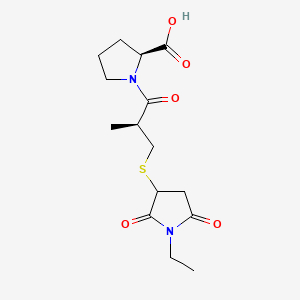
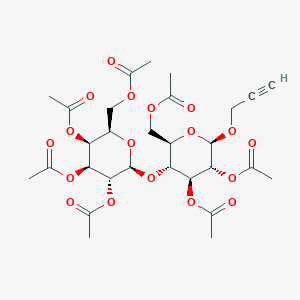
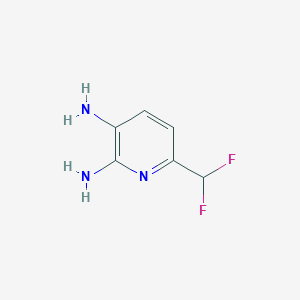

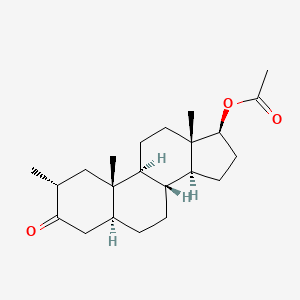
![7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone](/img/structure/B15292903.png)
